molecular formula C10H11F B1319096 4-(2-Fluorophenyl)-1-butene CAS No. 71813-51-9

4-(2-Fluorophenyl)-1-butene

Cat. No.: B1319096
CAS No.: 71813-51-9
M. Wt: 150.19 g/mol
InChI Key: GCPJACQYVLSKFJ-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-1-butene is an organofluorine compound featuring a 1-butene chain substituted with a 2-fluorophenyl group at the fourth carbon. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing reactivity, polarity, and intermolecular interactions.

Properties

IUPAC Name

1-but-3-enyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPJACQYVLSKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596260
Record name 1-(But-3-en-1-yl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71813-51-9
Record name 1-(3-Buten-1-yl)-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71813-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(But-3-en-1-yl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(2-Fluorophenyl)-1-butene involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds . The reaction conditions are generally mild, making it suitable for synthesizing a wide range of compounds, including this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for efficiency, yield, and cost-effectiveness, often using automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-1-butene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alcohols.

Scientific Research Applications

4-(2-Fluorophenyl)-1-butene has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2-Fluorophenyl)-1-butene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

4-(2-Biphenyl)-1-Butene

  • Structure : Differs by replacing the 2-fluorophenyl group with a biphenyl moiety.
  • Key Properties (from ): Molecular Weight: 208.30 g/mol XLogP3: 4.9 (high lipophilicity) Rotatable Bonds: 4 Synthesis: Not detailed in evidence, but biphenyl analogs often involve Suzuki-Miyaura coupling .
Property 4-(2-Fluorophenyl)-1-Butene (Inferred) 4-(2-Biphenyl)-1-Butene
Molecular Weight ~166.2 g/mol* 208.30 g/mol
XLogP3 ~3.2–3.8* 4.9
Polarity Higher (due to electronegative F) Lower
Synthetic Complexity Moderate High (biphenyl coupling)

*Estimated based on fluorine’s atomic mass and substituent effects.

The biphenyl group increases steric bulk, affecting binding in biological systems .

3-(4-Fluorophenyl)-1-(4-Methoxyphenyl)prop-2-en-1-one

  • Structure: A propenone derivative with para-fluorophenyl and para-methoxyphenyl groups ().
  • Key Properties :
    • Crystallographic data confirms planar geometry due to conjugation.
    • Methoxy and fluorine substituents influence electronic distribution and crystal packing .

Comparison :

  • Electronic Effects : The ortho-fluorine in this compound may induce greater steric hindrance than para-substituted fluorophenyl compounds, altering reaction kinetics.
  • Applications: Propenones are often intermediates in drug synthesis, whereas 1-butenes may serve as monomers or ligands.

Fluorophenyl-Containing Thiazole Derivatives

Compounds from and (e.g., 14a–14j ) share the 2-fluorophenyl motif but incorporate thiazole and pyrimidine rings. For example:

  • 14a : Molecular weight ~650 g/mol, synthesized via NH2OH/KOH-mediated reactions .
  • 14b : Yield 70%, characterized by 1H NMR and HRMS .

Comparison :

  • Complexity : this compound is simpler, lacking heterocyclic systems.
  • Bioactivity : Thiazole derivatives target BRAF/HDAC enzymes, suggesting fluorophenyl groups enhance binding specificity. This effect might extend to simpler fluorophenyl alkenes in catalytic applications .

Stability of Fluorophenyl Derivatives

highlights that fluorophenyl-containing piperazine derivatives (e.g., 1a , 1b ) degrade in gastric fluid due to hydrolytic susceptibility. While this compound lacks hydrolyzable groups (e.g., esters), its alkene chain could undergo oxidation, necessitating stability studies under acidic/oxidative conditions .

Biological Activity

Chemical Structure and Properties

4-(2-Fluorophenyl)-1-butene is characterized by the presence of a fluorophenyl group attached to a butene chain. Its molecular formula is C9H10FC_9H_{10}F, and it features a double bond between the first and second carbon atoms of the butene chain. The fluorine atom on the phenyl ring influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H10FC_9H_{10}F
Molecular Weight150.18 g/mol
Boiling PointNot readily available
SolubilitySoluble in organic solvents

Mechanistic Insights

Research indicates that this compound exhibits significant biological activity through various mechanisms. One study highlighted its role in radical-mediated reactions, suggesting that it can participate in biochemical pathways involving radical species . This property may contribute to its potential therapeutic applications.

Cytotoxicity Studies

Cytotoxicity assays conducted on related compounds have demonstrated that fluorinated alkenes can induce apoptosis in cancer cell lines. The presence of the fluorine atom is believed to enhance the interaction with cellular targets, leading to increased cytotoxic effects . While direct studies on this compound remain sparse, these findings imply a promising avenue for further exploration.

Case Study 1: Reaction Mechanism Exploration

In a study exploring radical-mediated transformations using this compound, researchers conducted experiments to evaluate its reactivity under various conditions. The results indicated that while the compound did not yield desired products in some reactions, it did participate in olefin isomerization and dimerization under specific catalytic conditions . This highlights its potential utility in synthetic organic chemistry.

Case Study 2: Biological Evaluation

A comparative evaluation of similar compounds with known biological activities was performed to predict the behavior of this compound. The investigation revealed that many fluorinated alkenes exhibited enhanced biological activity compared to their non-fluorinated counterparts, suggesting that this compound may also possess significant biological properties worthy of further investigation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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